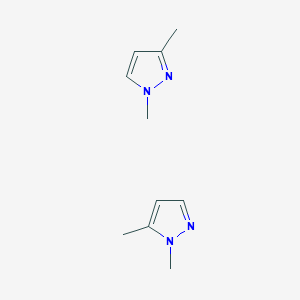
Mixture of (1,3-Dimethylpyrazole + 1,5-Dimethylpyrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Mixture of (1,3-Dimethylpyrazole + 1,5-Dimethylpyrazole)” consists of two isomers of dimethylpyrazole. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. Both 1,3-Dimethylpyrazole and 1,5-Dimethylpyrazole are derivatives of pyrazole, differing in the positions of the methyl groups on the pyrazole ring. These compounds are of significant interest due to their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethylpyrazole can be synthesized through the reaction of acetylacetone with hydrazine hydrate in ethanol or hydrazine sulfate in aqueous alkali . The reaction with hydrazine hydrate is sometimes violent, so the latter method is preferred . Another method involves the hydrolysis and decarboxylation of 1-carbamido- or 1-carboxamidine derivatives obtained by reacting semicarbazide or aminoguanidine with acetylacetone .
1,5-Dimethylpyrazole can be synthesized through similar methods, involving the reaction of acetylacetone with hydrazine hydrate or hydrazine sulfate . The reaction conditions are generally mild, and the yields are good.
Industrial Production Methods
Industrial production of these compounds typically involves large-scale synthesis using the methods mentioned above. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yields and purity. The products are then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Both 1,3-Dimethylpyrazole and 1,5-Dimethylpyrazole undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert these compounds into their corresponding hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides, aryl halides, and acyl chlorides are used in the presence of bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Pyrazole oxides.
Reduction: Corresponding hydrazines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, these compounds are used as building blocks for the synthesis of more complex heterocyclic systems. They serve as ligands in coordination chemistry and are used in the preparation of metal complexes.
Biology
In biology, these compounds are studied for their potential as enzyme inhibitors. They have shown activity against various enzymes, making them candidates for drug development.
Medicine
In medicine, derivatives of these compounds are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry
In industry, these compounds are used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and dyes. They are also used as additives in lubricants and as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of these compounds varies depending on their application. In the case of enzyme inhibition, they typically bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. For example, 3,4-Dimethylpyrazole phosphate (DMPP) inhibits nitrification in soil by targeting the ammonia monooxygenase enzyme (AMO) in nitrifying bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethylpyrazole: Similar structure with an additional methyl group.
3,5-Dimethylpyrazole: Lacks the methyl group at the 1-position.
1,4-Dimethylpyrazole: Methyl groups at different positions.
Uniqueness
The unique positioning of the methyl groups in 1,3-Dimethylpyrazole and 1,5-Dimethylpyrazole affects their chemical reactivity and biological activity. These differences make them suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H16N4 |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
1,3-dimethylpyrazole;1,5-dimethylpyrazole |
InChI |
InChI=1S/2C5H8N2/c1-5-3-4-7(2)6-5;1-5-3-4-6-7(5)2/h2*3-4H,1-2H3 |
InChI-Schlüssel |
MVJJVMBWYDCMQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)C.CC1=CC=NN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


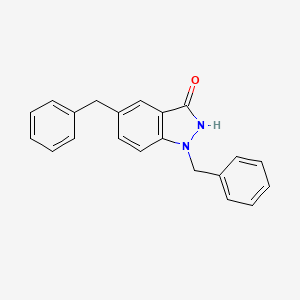
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)
![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)
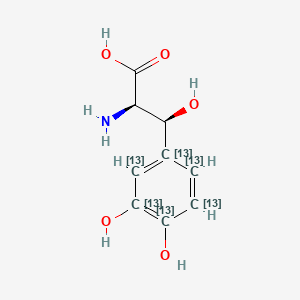

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)

![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
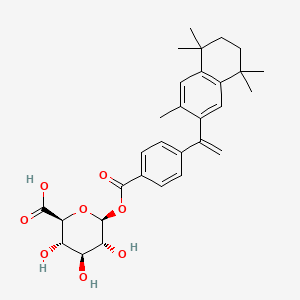
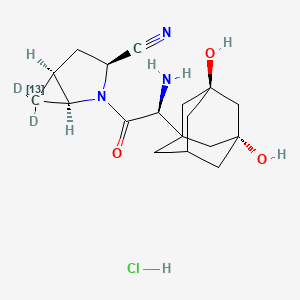
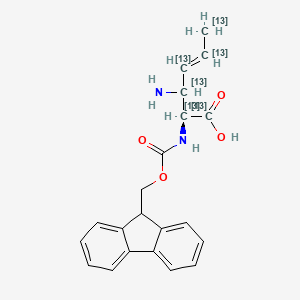
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
